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Compound of Interest

Compound Name: 4-Amino-2-methoxybutanoic acid

CAS No.: 1339419-26-9

Cat. No.: B3039800

Get Quote

Executive Summary
Gabapentin is a clinically established anticonvulsant and analgesic that, despite being a

structural analog of

-aminobutyric acid (GABA), does not bind to GABA receptors. Its high potency stems from its
selective binding to the

subunit of voltage-gated calcium channels (

).

4-Amino-2-methoxybutanoic acid (also known as

-methoxy-GABA) represents a distinct class of GABA analogs. Unlike Gabapentin, which
utilizes a bulky cyclohexane ring at the

-position to enforce specific conformational preferences, 4-Amino-2-methoxybutanoic acid
introduces a methoxy group at the

-position. Pharmacological data indicates this compound functions primarily within the
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GABAergic metabolic or receptor landscape rather than the calcium channel pathway, often
exhibiting lower intrinsic receptor affinity but serving as a critical scaffold for prodrug (ester)
strategies to enhance blood-brain barrier (BBB) permeability.

Chemical Structure & Properties[1]
The structural divergence between these two compounds dictates their target selectivity.

Feature Gabapentin
4-Amino-2-
methoxybutanoic acid

IUPAC Name

2-[1-

(aminomethyl)cyclohexyl]acetic

acid

4-amino-2-methoxybutanoic

acid

Core Scaffold -Amino acid (3-substituted) -Amino acid (2-substituted)

Key Substituent
Cyclohexyl ring at

-carbon (C3)

Methoxy group (

) at

-carbon (C2)

Lipophilicity (LogP) -1.1 (Amphiphilic) ~ -1.5 (Highly Polar)

Conformational Bias Rigidified by cyclohexane ring Flexible linear chain

Structural Visualization
The following diagram illustrates the structural relationship and divergent pathways.
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Figure 1: Structural derivation of Gabapentin and 4-Amino-2-methoxybutanoic acid from the

parent GABA molecule, highlighting the divergent substitution patterns that drive selectivity.

Mechanism of Action & Potency
Gabapentin: The Ligand
Gabapentin's mechanism is defined by its high-affinity binding to the

and

subunits of voltage-gated calcium channels (VGCCs). This binding reduces calcium influx at
presynaptic terminals, thereby inhibiting the release of excitatory neurotransmitters (glutamate,
substance P).

Binding Affinity (

): 14--20 nM (Rat brain membranes).

GABA Receptor Affinity: Negligible (

).

Selectivity: Highly selective for

; does not inhibit GABA-transaminase (GABA-AT) or bind to GABA uptake carriers.

4-Amino-2-methoxybutanoic acid: The GABAergic
Modulator
4-Amino-2-methoxybutanoic acid retains the linear backbone of GABA. The

-methoxy group modifies its interaction with GABA binding sites and metabolic enzymes.

GABA Receptor Affinity: Generally lower than GABA. The

-substitution often sterically hinders binding to the high-affinity GABA-A agonist site
compared to unsubstituted GABA.

Metabolic Stability: The
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-methoxy group can retard degradation by GABA-AT, potentially prolonging the half-life of the
compound or acting as a competitive inhibitor/substrate.

Prodrug Utility: Research indicates this compound is frequently utilized as an intermediate

for lipophilic esters (e.g., cholesteryl esters) to facilitate CNS entry, after which hydrolysis

releases the active acid.

Comparative Potency Data
Parameter Gabapentin

4-Amino-2-
methoxybutanoic acid

Primary Target subunit (VGCC)
GABA Receptors / GABA-AT

(Putative)

Binding Affinity (

)
15 - 20 nM (High Potency)

> 10

M (Low/Moderate Affinity)*

Functional Effect
Inhibition of Ca

influx

GABA mimic / Metabolic

modulation

BBB Permeability
High (via L-amino acid

transporter)
Low (requires esterification)

*Note: Direct

values for 4-Amino-2-methoxybutanoic acid are less commonly reported in standard
literature than Gabapentin. The "Low/Moderate" classification is derived from SAR studies of

-substituted GABA analogs.

Experimental Protocols for Potency Evaluation
To objectively compare these compounds, researchers must utilize distinct assays tailored to

their respective targets.

Protocol A: Subunit Binding Assay (For Gabapentin)
Objective: Determine the binding affinity (
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) of the test compound to the Gabapentin binding site.

Membrane Preparation: Isolate synaptic plasma membranes from porcine or rat cerebral

cortex.

Radioligand: Use

-Gabapentin (Specific Activity ~80 Ci/mmol).

Incubation:

Mix 50

g membrane protein with 10 nM

-Gabapentin in 10 mM HEPES/KOH buffer (pH 7.4).

Add increasing concentrations of the test compound (0.1 nM to 10

M).

Incubate for 45 minutes at 22°C.

Filtration: Terminate reaction by rapid filtration through GF/B filters using a cell harvester.

Wash 3x with ice-cold buffer.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

Protocol B: GABA-Transaminase (GABA-AT) Activity
Assay (For 4-Amino-2-methoxybutanoic acid)
Objective: Assess if the compound inhibits the metabolic degradation of GABA.

Enzyme Source: Purified bacterial or mammalian GABA-AT.

Reaction Mix:
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100 mM Potassium Pyrophosphate buffer (pH 8.5).

4 mM NAD+.

10 mM GABA (substrate).

Test compound (various concentrations).

Detection: Monitor the reduction of NAD+ to NADH spectrophotometrically at 340 nm over 10

minutes.

Validation: Compare slope (rate of NADH production) against a control (no inhibitor) and a

positive control (e.g., Vigabatrin).

Mechanism of Action Diagram

Gabapentin Pathway 4-Amino-2-methoxybutanoic acid Pathway

Gabapentin

α2δ Subunit
(CaV Channel)

High Affinity Binding

Reduced Ca2+ Influx

Modulation

Decreased Neurotransmitter
Release (Glutamate)

4-Amino-2-methoxybutanoic acid

GABA-AT Enzyme
OR GABA Receptors

Substrate/Inhibitor

Metabolic Blockade
OR Receptor Activation

Altered GABAergic Tone

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3039800/docs?utm_src=pdf-body-img#comparative-potency-guide-4-amino-2-methoxybutanoic-acid-vs-gabapentin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3039800?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Mechanistic divergence. Gabapentin acts presynaptically on calcium channels, while

4-Amino-2-methoxybutanoic acid targets the GABA metabolic or receptor system.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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